4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine
Overview
Description
4-([1,1’-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine is a compound that features a biphenyl group linked to a trifluoromethyl-substituted phenylamine. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,1’-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine typically involves the following steps:
Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 4-bromobiphenyl with a suitable phenol derivative under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethyl alcohol or other reduced forms.
Substitution: The biphenyl ether linkage allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Trifluoromethyl alcohols.
Substitution: Halogenated or alkylated biphenyl ethers.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzyl alcohol
- 4-Fluorobenzotrifluoride
- Trifluoromethylated aromatic compounds
Comparison:
- Uniqueness: 4-([1,1’-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine is unique due to its biphenyl ether linkage combined with a trifluoromethyl-substituted phenylamine, which imparts distinct electronic and steric properties .
- Structural Differences: While similar compounds may contain trifluoromethyl groups or biphenyl structures, the specific combination and positioning of these groups in 4-([1,1’-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine result in unique reactivity and applications .
Properties
IUPAC Name |
4-(4-phenylphenoxy)-3-(trifluoromethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO/c20-19(21,22)17-12-15(23)8-11-18(17)24-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H,23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIXBRLECVLLRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.